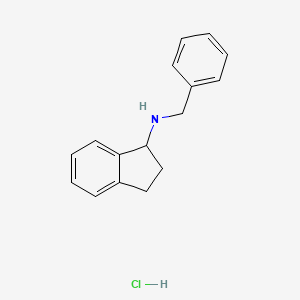![molecular formula C12H21F2NO3 B15317628 Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a difluorinated cyclohexyl moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, undergoes a reduction reaction to form 4,4-difluoro-1-hydroxycyclohexane.
Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The difluorinated cyclohexyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone derivatives.
Reduction: Formation of tert-butyl n-[(4,4-difluorocyclohexyl)methyl]amine.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluorinated cyclohexyl group can improve the bioavailability and metabolic stability of drug candidates.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The difluorinated cyclohexyl group can enhance binding affinity to target proteins or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with active site residues, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl n-[(4-hydroxycyclohexyl)methyl]carbamate
- Tert-butyl n-[(4,4-difluorocyclohexyl)methyl]carbamate
- Tert-butyl n-[(4-hydroxy-1-methylcyclohexyl)methyl]carbamate
Uniqueness
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate stands out due to the presence of both the difluorinated cyclohexyl group and the hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H21F2NO3 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
tert-butyl N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(16)15-8-11(17)4-6-12(13,14)7-5-11/h17H,4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
RSMRKPMEKFLSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
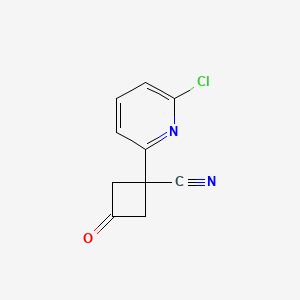
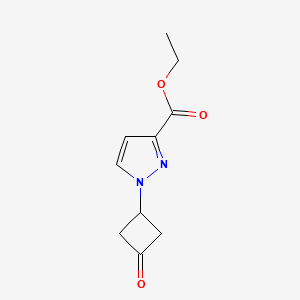
![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)

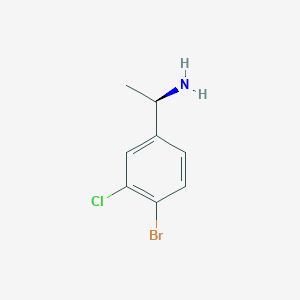
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
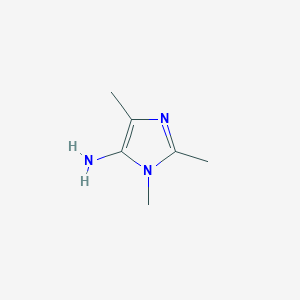

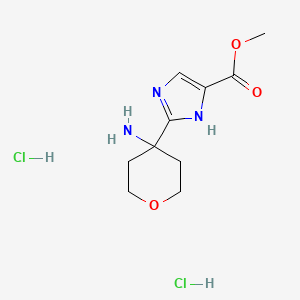
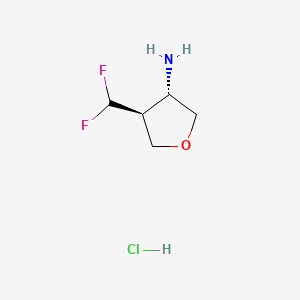
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
